molecular formula C11H14O2S B13621869 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid

1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid

Katalognummer: B13621869
Molekulargewicht: 210.29 g/mol
InChI-Schlüssel: WRPDCHXAMXEFAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring attached to a carboxylic acid group and a thiophene ring. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid depends on its specific application:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to the combination of the cyclobutane ring and the thiophene ring, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C11H14O2S

Molekulargewicht

210.29 g/mol

IUPAC-Name

1-(2-thiophen-3-ylethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H14O2S/c12-10(13)11(4-1-5-11)6-2-9-3-7-14-8-9/h3,7-8H,1-2,4-6H2,(H,12,13)

InChI-Schlüssel

WRPDCHXAMXEFAN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CCC2=CSC=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.